N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide
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Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Mechanism of Action
Target of Action
The compound N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide is a novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-one Compounds with similar structures have been evaluated for their anticancer activity against different human cancer cell lines .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential as covalent inhibitors . They have been synthesized as a series of novel KRAS G12C inhibitors . The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to possess a broad range of biological and pharmacological activities . These include anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic activities
Result of Action
Compounds with similar structures have shown good activity against different human cancer cell lines
Biochemical Analysis
Biochemical Properties
The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds . Derivatives based on this nucleus have been found to possess a broad range of biological and pharmacological activities
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyrimidines have been shown to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include mild to moderate temperatures, specific solvents like toluene or ethyl acetate, and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
N-(pyridin-2-yl)amides: These compounds have similar pharmacological properties but differ in their chemical structure and specific biological activities.
3-bromoimidazo[1,2-a]pyridines: These derivatives are synthesized under different reaction conditions and have distinct applications in medicinal chemistry.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15(29-17-7-4-3-5-8-17)21(27)24-18-13-16(9-10-20(18)28-2)19-14-26-12-6-11-23-22(26)25-19/h3-15H,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQBPBCFMMONHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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